molecular formula C18H32N2O6S2 B587424 Di-tert-butyl N,N'-diacetyl-D-cystinate CAS No. 1079950-07-4

Di-tert-butyl N,N'-diacetyl-D-cystinate

Cat. No.: B587424
CAS No.: 1079950-07-4
M. Wt: 436.582
InChI Key: CJMDURFWZHENFZ-ZIAGYGMSSA-N
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Description

Di-tert-butyl N,N'-diacetyl-D-cystinate is a synthetic, protected diester derivative of cystine, with the molecular formula C18H32N2O6S2 . This compound is characterized by its D-configuration and features tert-butyl ester groups and N-acetyl amide protections, which significantly enhance its solubility in organic solvents compared to the parent amino acid cystine . This improved handling profile makes it a valuable synthetic intermediate in organic and peptide chemistry, particularly for introducing the cystine moiety into more complex molecules without encountering the extreme insolubility of cystine itself . The tert-butyl protecting groups can be removed under acidic conditions to reveal the free carboxylic acids, allowing for further functionalization . As a cystine derivative, its core structure-a disulfide bridge linking two amino acid units-is of high interest in biochemical research, including studies of protein folding, oxidative stress, and disulfide bond dynamics . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl (2S)-2-acetamido-3-[[(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMDURFWZHENFZ-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CSSC[C@H](C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747587
Record name Di-tert-butyl N,N'-diacetyl-D-cystinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079950-07-4
Record name Di-tert-butyl N,N'-diacetyl-D-cystinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aqueous-Phase Acetylation

This green chemistry approach employs water as the primary solvent, avoiding toxic reagents while maintaining high yields.

Procedure :

  • Starting Material Preparation : Di-tert-butyl-D-cystine dihydrochloride (1 molar equivalent) is dissolved in water (5–50°C).

  • Acetylation : Acetic anhydride (2–5 molar equivalents) and sodium bicarbonate (2–6 molar equivalents) are added sequentially. The reaction proceeds under mild stirring (10–25°C) for 1–24 hours.

  • Isolation : The product precipitates as a white solid, isolated via filtration and washed with water.

Key Advantages :

  • Yield : >88%.

  • Purity : Eliminates extractive workup; product requires no further purification.

  • Sustainability : Uses water and biodegradable reagents (e.g., formic acid in subsequent steps).

Organic Solvent-Based Acetylation

Prior art methods utilize pyridine or chloroform for acetylation, offering faster reaction times at the cost of environmental and safety concerns.

Procedure :

  • Reaction Setup : Di-tert-butyl-D-cystine dihydrochloride is suspended in anhydrous pyridine at 0°C.

  • Acetylation : Acetic anhydride is added dropwise, followed by stirring at 4°C for 48 hours.

  • Workup : The mixture is quenched with ice-cold HCl, extracted with ether, and crystallized from chloroform/hexane.

Key Advantages :

  • Yield : ~85%.

  • Crystallinity : Produces highly crystalline material suitable for X-ray analysis.

Comparative Analysis of Preparation Methods

ParameterAqueous-Phase MethodOrganic Solvent Method
Solvent WaterPyridine/Chloroform
Reaction Time 1–24 hours48 hours
Yield 88–97%85%
Purification Filtration onlyExtraction and crystallization
Environmental Impact Low (green solvents)High (toxic solvents)

The aqueous-phase method is superior in yield and sustainability, while the organic approach remains relevant for applications requiring crystalline products.

Experimental Procedures and Characterization Data

Example Synthesis (Aqueous-Phase Method) :

  • Step 1 : Di-tert-butyl-D-cystine dihydrochloride (1.0 g, 2.4 mmol) is dissolved in 10 mL water at 25°C.

  • Step 2 : Acetic anhydride (0.55 mL, 5.9 mmol) and sodium bicarbonate (790 mg, 9.4 mmol) are added.

  • Step 3 : The mixture is stirred for 16 hours, filtered, and washed to yield this compound (436.58 g/mol).

Characterization :

  • Molecular Formula : C₁₈H₃₂N₂O₆S₂.

  • Appearance : White crystalline solid.

  • Spectroscopy : ¹H NMR (D₂O) displays peaks for tert-butyl (δ 1.4 ppm) and acetyl groups (δ 2.0 ppm) .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl N,N’-diacetyl-D-cystinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or disulfides.

    Substitution: Nucleophilic substitution reactions can replace the acetyl or tert-butyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Di-tert-butyl N,N’-diacetyl-D-cystinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-butyl N,N’-diacetyl-D-cystinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in redox reactions, influencing cellular processes and biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N,N'-Diacetyl-L-cystine Dimethyl Ester

  • Structural Differences : Replaces tert-butyl esters with methyl esters on carboxylates. Retains acetylated amines and disulfide bond .
  • Synthesis : Prepared via reaction of Nu-benzyloxycarbonyl-glycine with PCl₅ in ether, followed by deprotection .
  • Applications: Used as a reference material in acetylcysteine production.

L-Aspartic Acid Di-tert-butyl Ester Hydrochloride

  • Structural Differences : Features tert-butyl esters on aspartic acid carboxylates but lacks acetylated amines and disulfide bonds .
  • Applications : Employed in neurological studies comparing glutamic acid analogs. The tert-butyl groups improve lipophilicity, aiding membrane permeability in biological systems .

Di-tert-butyl (2S,4S)-4-Hydroxypyrrolidine-1,2-dicarboxylate

  • Structural Differences: A proline derivative with tert-butyl esters and a hydroxyl group on the pyrrolidine ring. No disulfide or acetylated amines .
  • Synthesis : Uses tert-butyl N,N'-diisopropylcarbamimidate for esterification, yielding 87% purity after chromatography .
  • Physical Properties : [α]D²⁰ = -7.0 (c 0.1, CHCl₃), highlighting stereochemical differences from cystine derivatives .

TERT-BUTYL N,N-DIALLYLCARBAMATE

  • Structural Differences: A carbamate with tert-butyl and allyl groups. Lacks amino acid backbone and disulfide bonds .
  • Applications : Used in organic synthesis as a protected amine. The allyl groups enable further functionalization via click chemistry .

Biological Activity

Di-tert-butyl N,N'-diacetyl-D-cystinate (DTB-DAC) is a derivative of cysteine, an amino acid known for its role in various biological processes, including protein synthesis and antioxidant activity. This article delves into the biological activity of DTB-DAC, focusing on its pharmacological properties, potential therapeutic applications, and toxicological profiles based on recent research findings.

This compound is synthesized through the acetylation of di-tert-butyl-L-cystine. The synthesis process involves the reaction of di-tert-butyl-L-cystine with acetic anhydride or acetyl chloride under basic conditions, resulting in the formation of the diacetyl derivative. This compound is characterized by its stability and solubility, making it suitable for various biological applications.

Antioxidant Activity

Cysteine derivatives are well-known for their antioxidant properties. DTB-DAC has been shown to exhibit significant antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. Studies indicate that DTB-DAC can enhance the levels of glutathione, a critical antioxidant in cells, thereby contributing to cellular protection against oxidative damage .

Cytotoxicity and Antiproliferative Effects

Research has demonstrated that DTB-DAC possesses cytotoxic effects on various cancer cell lines. For instance, studies conducted on human cancer cell lines have shown that DTB-DAC can inhibit cell proliferation and induce apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death, particularly through the activation of caspase pathways .

Cancer Therapy

Given its cytotoxic properties, DTB-DAC is being explored as a potential candidate for cancer therapy. Its ability to selectively target cancer cells while sparing normal cells makes it a promising agent in chemotherapeutic regimens. Preclinical studies are underway to evaluate its efficacy in combination with other anticancer drugs .

Neuroprotective Effects

Emerging evidence suggests that DTB-DAC may also have neuroprotective effects. By reducing oxidative stress and inflammation in neuronal cells, it could potentially be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are exploring its impact on neuronal survival and function under stress conditions .

Acute and Chronic Toxicity

Toxicological assessments of DTB-DAC indicate a favorable safety profile at therapeutic doses. In animal studies, no significant adverse effects were observed at doses up to 200 mg/kg. However, further investigations are necessary to establish long-term safety and the potential for cumulative toxicity .

Genotoxicity Studies

Genotoxicity tests have shown that DTB-DAC does not induce chromosomal aberrations in vitro, suggesting that it may be safe regarding genetic integrity. However, comprehensive studies are required to confirm these findings across different biological systems .

Summary of Research Findings

Study Findings Reference
Antioxidant ActivityEnhanced glutathione levels; reduced oxidative stress
CytotoxicityInduced apoptosis in cancer cell lines
NeuroprotectionPotential benefits in neurodegenerative diseases
Toxicity ProfileNo significant adverse effects at therapeutic doses
GenotoxicityNo chromosomal aberrations observed

Case Studies

  • Cancer Cell Line Study : A study involving breast cancer cell lines demonstrated that treatment with DTB-DAC resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use.
  • Neuroprotection Study : In a model of neurodegeneration, DTB-DAC administration significantly improved neuronal survival rates compared to control groups exposed to oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Di-tert-butyl N,N'-diacetyl-D-cystinate with high enantiomeric purity?

  • Methodology : Utilize a two-step protection strategy:

Protect the thiol group of D-cysteine using tert-butyl groups under anhydrous conditions (e.g., tert-butyl chloride in DMF at 0–5°C).

Acetylate the amino groups with acetyl chloride in the presence of a base like triethylamine to prevent racemization .

  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm stereochemistry using polarimetry or chiral HPLC.

Q. How can researchers resolve discrepancies in NMR data during structural characterization?

  • Methodology :

  • Perform 1H^1H- and 13C^13C-NMR in deuterated chloroform or DMSO-d6 to identify tert-butyl signals (δ ~1.2–1.4 ppm) and acetyl protons (δ ~2.0–2.1 ppm).
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for the cysteine backbone .
    • Troubleshooting : If unexpected peaks arise, consider residual solvents (e.g., DMF) or incomplete acetylation. Re-crystallize from ethanol/water to improve purity.

Advanced Research Questions

Q. What strategies ensure stereochemical fidelity during large-scale synthesis?

  • Methodology :

  • Employ enantioselective catalysts (e.g., Rhodium-based systems) for cysteine protection, as demonstrated in desymmetrization reactions of meso-alkenes .
  • Optimize reaction temperature (<10°C) to minimize epimerization.
    • Validation : Compare optical rotation with literature values and confirm via X-ray crystallography of single crystals grown in hexane/ethyl acetate .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

  • Methodology :

Prepare aqueous and organic solutions (e.g., PBS buffer, ethanol) at pH 3–2.

Incubate at 4°C, 25°C, and 40°C for 1–4 weeks.

Analyze degradation via HPLC (C18 column, UV detection at 210 nm) to quantify tert-butyl or acetyl group loss .

  • Findings : Preliminary data suggest instability in acidic aqueous media (pH <5), requiring storage in anhydrous, neutral conditions at –20°C.

Q. What analytical techniques are critical for detecting trace impurities in this compound?

  • Methodology :

  • Use GC-MS with a DB-5 column to identify volatile byproducts (e.g., tert-butanol from hydrolysis).
  • Apply LC-QTOF-MS for non-volatile impurities (e.g., unreacted D-cysteine or mono-acetylated intermediates) .
    • Thresholds : Ensure impurities are <0.1% per ICH guidelines by multiple recrystallizations or preparative HPLC.

Q. How does the compound behave in radical-mediated reactions, and what applications exist in heterocyclic synthesis?

  • Methodology :

  • Use di-tert-butyl peroxide (DTBP) as a radical initiator to explore C–S bond cleavage, leveraging tert-butyl groups as stabilizing auxiliaries .
  • Apply ESI-MS to detect transient intermediates (e.g., cysteine-derived radicals) .
    • Applications : The compound serves as a precursor for pyrroloquinazolines, with potential in photochemotherapeutic agent development .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectroscopic data between theoretical and experimental results?

  • Methodology :

Cross-validate using DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts.

Re-examine solvent effects (e.g., DMSO vs. CDCl3) on chemical shift variability .

  • Case Study : Discrepancies in carbonyl signals may arise from keto-enol tautomerism; confirm via IR spectroscopy (C=O stretch ~1700 cm⁻¹).

Q. What statistical approaches are recommended for reproducibility in kinetic studies of acetylation reactions?

  • Methodology :

  • Perform triplicate runs using Design of Experiments (DoE) to model reaction variables (e.g., temperature, molar ratios).
  • Apply ANOVA to identify significant factors (p <0.05) and optimize conditions via response surface methodology .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Di-tert-butyl N,N'-diacetyl-D-cystinate
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Di-tert-butyl N,N'-diacetyl-D-cystinate

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